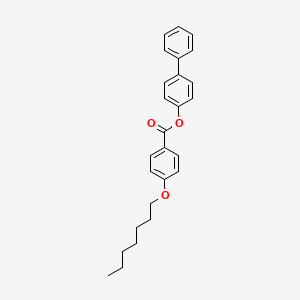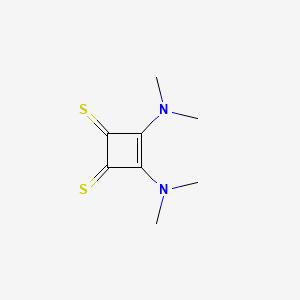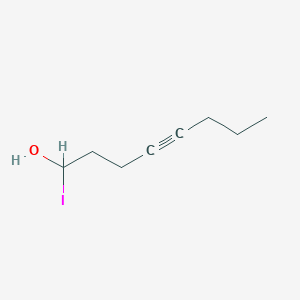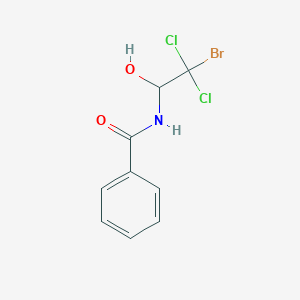
(4-phenylphenyl) 4-heptoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenylphenyl) 4-heptoxybenzoate is an organic compound with the molecular formula C26H28O3. It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a biphenyl group and a heptoxy chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 4-heptoxybenzoate typically involves the esterification of 4-heptoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-phenylphenyl) 4-heptoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, and halo derivatives of the biphenyl group.
Aplicaciones Científicas De Investigación
(4-phenylphenyl) 4-heptoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (4-phenylphenyl) 4-heptoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the heptoxy chain may enhance membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (4-phenylphenyl) 4-methoxybenzoate
- (4-phenylphenyl) 4-ethoxybenzoate
- (4-phenylphenyl) 4-butoxybenzoate
Uniqueness
(4-phenylphenyl) 4-heptoxybenzoate is unique due to its longer heptoxy chain, which can influence its solubility, melting point, and interaction with biological membranes. This makes it distinct from other similar compounds with shorter alkoxy chains, potentially leading to different physical and chemical properties .
Propiedades
Número CAS |
55673-06-8 |
|---|---|
Fórmula molecular |
C26H28O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C26H28O3/c1-2-3-4-5-9-20-28-24-16-14-23(15-17-24)26(27)29-25-18-12-22(13-19-25)21-10-7-6-8-11-21/h6-8,10-19H,2-5,9,20H2,1H3 |
Clave InChI |
BVKSPNWFQFPAED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)

![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)


![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)




